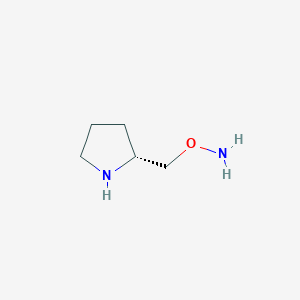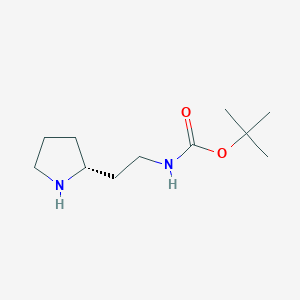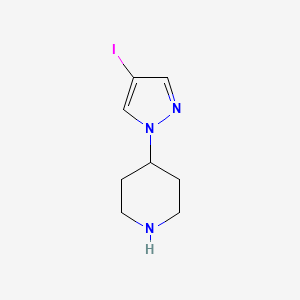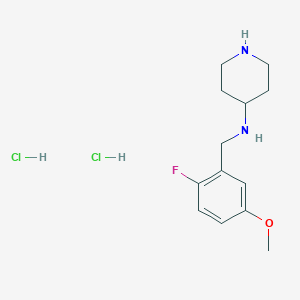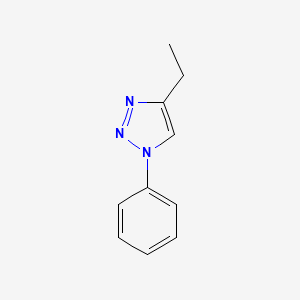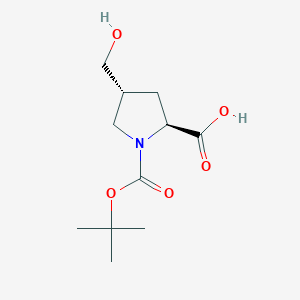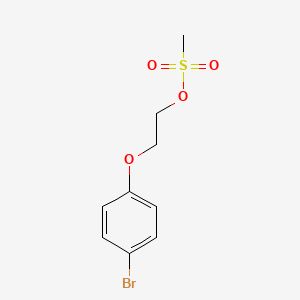
2-(4-Bromophenoxy)ethyl methanesulfonate
Descripción general
Descripción
2-(4-Bromophenoxy)ethyl methanesulfonate is a chemical compound with the CAS number 945999-94-0 . It has a molecular formula of C9H11BrO4S and a molecular weight of 295.15 .
Synthesis Analysis
The synthesis of this compound involves a reaction in methanol at 60.0℃ for 8.0 hours . The product of Step 1 (3.45 g, 11.7 mmol) is combined with 2M methanolic CH3NH2 (45 ml) in a sealed tube. The mixture is heated at 60 C for 8 hours, allowed to cool, concentrated, and partitioned with CH2Cl2 and 0.5N NaOH. The product is then dried (MgSO4) and concentrated to obtain the amine as a yellow oil .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
2-(4-Bromophenoxy)ethyl methanesulfonate is utilized in the synthesis of various organic compounds. For example, methanesulfonic acid has been identified as an effective catalyst for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids, showcasing the reactivity and utility of methanesulfonate esters in facilitating organic transformations (Kumar, Rudrawar, & Chakraborti, 2008). Additionally, the hydrolysis of methanesulfonate esters, including 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate, has been studied to understand their stability and reactivity under different pH conditions, contributing to the selective synthesis processes (Chan, Cox, & Sinclair, 2008).
Molecular Biology and Genetics
Ethyl methanesulfonate, a related compound, has been widely used as a mutagen in genetic studies. For instance, its application in Arabidopsis thaliana has enabled the mapping and identification of induced mutations, facilitating genetic research and contributing to our understanding of gene functions and interactions (Zhang, Millet, Ausubel, & Borowsky, 2014). Moreover, the mutagenic action of ethyl methanesulfonate in maize has been explored to elucidate the nature of genetic changes, enhancing the methodology for genetic manipulation and breeding (Neuffer & Ficsor, 1963).
Environmental and Microbial Studies
Methanesulfonic acid and its derivatives, including methanesulfonate esters, play roles in environmental chemistry and microbial metabolism. The microbial metabolism of methanesulfonic acid has been examined to understand its role in the sulfur cycle and its utilization by bacteria as a sulfur source, offering insights into environmental biogeochemical processes (Kelly & Murrell, 1999).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-bromophenoxy)ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO4S/c1-15(11,12)14-7-6-13-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRPOQUVOIOSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
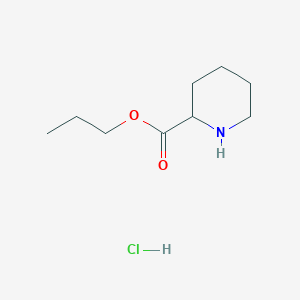
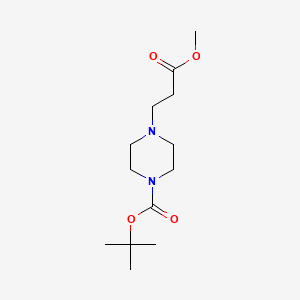
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1393980.png)
